Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate
Overview
Description
Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate is an organic compound that belongs to the class of esters. It features a chlorophenyl group, a cyclopropylamino group, and an ethyl ester functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate typically involves the esterification of 2-(4-chlorophenyl)-2-(cyclopropylamino)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production might involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the cyclopropylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the cyclopropylamino group.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate exerts its effects depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, altering their activity and leading to downstream biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)-2-(cyclopropylamino)acetate
- Ethyl 2-(4-fluorophenyl)-2-(cyclopropylamino)acetate
- Ethyl 2-(4-methylphenyl)-2-(cyclopropylamino)acetate
Uniqueness
Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
Biological Activity
Ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate is a compound of interest due to its potential pharmacological properties, particularly in relation to neurotransmission and metabolic regulation. This article explores the biological activity of this compound, including its interactions with biological targets, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique combination of a cyclopropylamine moiety and a chlorophenyl group. This structural configuration is believed to influence its pharmacological properties significantly. The presence of the cyclopropyl group may introduce steric effects that enhance binding affinity to various biological targets, while the chlorophenyl group can affect electrophilicity and solubility.
Structural Comparison
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 2-(4-chlorophenyl)acetate | Lacks the cyclopropylamine group | Simpler structure, primarily an ester |
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate | Contains two chlorophenyl groups | Increased lipophilicity due to dichlorination |
Ethyl 2-(4-(1-(4-chlorophenyl)cyclopropylamino)acetate | More complex structure with additional groups | Potentially different biological activity profiles |
Neurotransmission Interaction
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission pathways. The cyclopropylamine moiety is particularly noteworthy as it has been associated with enhanced binding to receptors involved in mood regulation and cognitive function. Further research is needed to elucidate the precise mechanisms of action.
Case Studies and Experimental Findings
- Hypolipidemic Activity : In a study involving derivatives of related compounds, significant reductions in lipid levels were observed. For example, a compound with a similar structure reduced serum cholesterol by 23% at a dosage of 0.05% in normal rats . This suggests that this compound may also possess such properties.
- Neurotransmitter Receptor Binding : A study focusing on the binding affinities of cyclopropylamine derivatives indicated that modifications to the amine group can significantly affect receptor interaction profiles. Compounds incorporating cyclopropyl groups demonstrated increased selectivity for certain neurotransmitter receptors .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that both the chlorophenyl and cyclopropyl moieties play critical roles in determining biological activity:
- Chlorophenyl Group : Enhances lipophilicity and may improve receptor binding.
- Cyclopropylanime Moiety : Introduces steric hindrance that can enhance selectivity towards specific receptors.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-(cyclopropylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-17-13(16)12(15-11-7-8-11)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXGLCMCDFTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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